molecular formula C7H7F3O4 B8626035 Methyl 6,6,6-trifluoro-3,5-dioxohexanoate CAS No. 557796-15-3

Methyl 6,6,6-trifluoro-3,5-dioxohexanoate

Cat. No. B8626035
M. Wt: 212.12 g/mol
InChI Key: IAQSDUQWRAQRDH-UHFFFAOYSA-N
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Patent
US07781601B2

Procedure details

A solution of 4-methoxy-6-trifluoromethylpyran-2-one (10 g, 52 mmol) in a methanolic magnesium methanolate solution (8.5% Mg(OMe)2, 62.8 g, 61 mmol) was heated under reflux for 2 hours. Concentrated aqueous HCl (25.5 g, 250 mmol) was added to the reaction solution, and the mixture was heated under reflux for a further 2 hours, then cooled and concentrated in vacuo to about 20% of the initial volume. The residue was mixed with 10 mL each of methylene chloride and water. The organic phase was separated off, washed with water, dried over sodium sulfate and concentrated. Kugelrohr distillation at 0.04 mbar and about 160° C. afforded methyl 6,6,6-trifluoro-3,5-dioxohexanoate (2.8 g, 13 mmol, 26%) as a pale yellow oil.
Name
4-methoxy-6-trifluoromethylpyran-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62.8 g
Type
reactant
Reaction Step One
Name
Quantity
25.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[O:6]C(=O)[CH:4]=1.[CH3:14][O-:15].[Mg+2].[CH3:17][O-:18].Cl>>[F:10][C:9]([F:12])([F:11])[C:7](=[O:6])[CH2:8][C:3](=[O:2])[CH2:4][C:14]([O:18][CH3:17])=[O:15] |f:1.2.3|

Inputs

Step One
Name
4-methoxy-6-trifluoromethylpyran-2-one
Quantity
10 g
Type
reactant
Smiles
COC1=CC(OC(=C1)C(F)(F)F)=O
Name
Quantity
62.8 g
Type
reactant
Smiles
C[O-].[Mg+2].C[O-]
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to about 20% of the initial volume
ADDITION
Type
ADDITION
Details
The residue was mixed with 10 mL each of methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation at 0.04 mbar and about 160° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(CC(=O)OC)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13 mmol
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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